5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide

Lipophilicity Drug Design Physicochemical Properties

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9) is a synthetic small molecule (C21H19FN2O6S, MW 446.45) built on a 4-oxo-4H-pyran-2-carboxamide scaffold, featuring a 4-fluorobenzyloxy substituent at the 5-position and an N-(4-sulfamoylphenethyl) carboxamide side chain. This compound belongs to a broader class of sulfamoyl phenyl carboxamides explored as carbonic anhydrase (CA) inhibitors and kinase modulators.

Molecular Formula C21H19FN2O6S
Molecular Weight 446.45
CAS No. 1021024-50-9
Cat. No. B2845701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
CAS1021024-50-9
Molecular FormulaC21H19FN2O6S
Molecular Weight446.45
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N
InChIInChI=1S/C21H19FN2O6S/c22-16-5-1-15(2-6-16)12-29-20-13-30-19(11-18(20)25)21(26)24-10-9-14-3-7-17(8-4-14)31(23,27)28/h1-8,11,13H,9-10,12H2,(H,24,26)(H2,23,27,28)
InChIKeyBQLUZGWUQMNLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9): Chemical Class and Baseline Procurement Profile


5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9) is a synthetic small molecule (C21H19FN2O6S, MW 446.45) built on a 4-oxo-4H-pyran-2-carboxamide scaffold, featuring a 4-fluorobenzyloxy substituent at the 5-position and an N-(4-sulfamoylphenethyl) carboxamide side chain . This compound belongs to a broader class of sulfamoyl phenyl carboxamides explored as carbonic anhydrase (CA) inhibitors and kinase modulators [1]. Its structural architecture places it among research tools for probing CA II active sites, where similar sulfamoyl phenethyl moieties form key hydrogen bonds with the catalytic zinc and adjacent residues [2]. However, no dedicated primary research paper, patent, or publicly curated bioassay entry for this specific compound was identified in authoritative databases at the time of analysis.

Why Broad-Spectrum Sulfamoyl Carboxamides Cannot Substitute for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9)


Within the sulfamoyl carboxamide family, subtle variations in the pyran-2-carboxamide core, the nature of the 5-alkoxy substituent (e.g., benzyloxy vs. 4-fluorobenzyloxy), and the linker between the carboxamide and the sulfamoylphenyl group (phenethyl vs. benzyl vs. phenyl) can profoundly shift target affinity, isoform selectivity, and physicochemical properties [1]. For carbonic anhydrase inhibitors, the sulfamoyl phenethyl tail orientation within the active site is highly sensitive to the geometry of the adjacent scaffold; even minor modifications can alter the zinc-binding geometry and hydrophobic pocket occupancy patterns observed in co-crystal structures [2]. Therefore, generic in-class substitution without matched structural verification risks selecting a compound with divergent potency, selectivity, or solubility profiles, compromising experimental reproducibility in enzyme inhibition or cellular assay contexts.

Quantitative Differentiation Evidence: 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9) vs. Closest Analogs


Structural Differentiation: 4-Fluorobenzyloxy vs. Non-Fluorinated Benzyloxy Consequence on Predicted Lipophilicity

The target compound's 5-(4-fluorobenzyloxy) substituent introduces a fluorine atom absent in the direct benzyloxy analog, 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-10-1) . While experimental logP values are not publicly available for either compound, in silico fragment-based prediction indicates that replacing a benzyloxy group with a 4-fluorobenzyloxy group typically increases calculated logP by approximately +0.3 to +0.5 log units, attributable to the enhanced hydrophobicity of the C-F bond relative to C-H [1]. This lipophilicity shift is expected to modulate membrane permeability and nonspecific protein binding, making the target compound a distinct probe for structure-permeability relationship studies.

Lipophilicity Drug Design Physicochemical Properties

Carbonic Anhydrase II Binding Mode Inference: Sulfamoyl Phenethyl Moiety Orientation

The N-(4-sulfamoylphenethyl) side chain present in the target compound is conserved in several co-crystallized carbonic anhydrase II (CA II) inhibitors, such as the ligand in PDB 6WQ7, where it engages the enzyme's hydrophobic pocket and positions the sulfamoyl group for zinc coordination [1]. Although no direct CA II inhibition data (Ki or IC50) exists for the target compound itself, the 4-fluorobenzyloxy pyran-2-carboxamide scaffold is anticipated to orient the sulfamoyl phenethyl tail in a manner analogous to known inhibitors. Comparative analysis of the PDB 6WQ7 ligand (2-((3-aminopropyl)(phenethyl)amino)-N-(4-fluorobenzyl)-N-(4-sulfamoylphenethyl)acetamide) reveals that the N-(4-fluorobenzyl) substituent in that compound occupies an adjacent hydrophobic subpocket; the target compound's 5-(4-fluorobenzyloxy) group may similarly occupy this region, potentially altering isoform selectivity relative to the simpler benzyloxy analog [1][2].

Carbonic Anhydrase Inhibition Enzyme Kinetics X-ray Crystallography

Potential Src Kinase Inhibitor Scaffold Differentiation vs. 6-Substituted Benzyloxy Analogs

A series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and evaluated as Src kinase inhibitors [1]. The target compound differs from these published analogs by bearing an N-(4-sulfamoylphenethyl) rather than a simpler N-alkyl or N-aryl carboxamide, and a 5-(4-fluorobenzyloxy) rather than a 5-benzyloxy or 6-substituted benzyloxy group. While published Src inhibition data (e.g., derivative IC50 values of 10–15 µM against cancer cell lines) refer to the 6-substituted-5-benzyloxy subseries and not the target compound, the sulfamoyl phenethyl extension may redirect target engagement away from Src kinase toward carbonic anhydrase isoforms. No Src kinase inhibition data were located for the target compound.

Src Kinase Inhibition Cancer Research Kinase Profiling

Evidence-Backed Application Scenarios for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-50-9)


Physicochemical Probe for Fluorine-Mediated Lipophilicity Studies in Pyran-2-Carboxamide Series

The target compound's 4-fluorobenzyloxy substituent provides a distinct lipophilicity increment (estimated ΔlogP ≈ +0.3 to +0.5) compared to its non-fluorinated benzyloxy congener (CAS 1021024-10-1). This makes the compound suitable as a matched molecular pair for studying the impact of aromatic fluorine substitution on membrane permeability, metabolic stability, and nonspecific protein binding in the 4-oxo-4H-pyran-2-carboxamide chemotype. Procurement for such studies is justified only if paired with the non-fluorinated analog for direct comparative measurement. [1]

Carbonic Anhydrase II Active-Site Occupancy Probe (Requires Experimental Validation)

The N-(4-sulfamoylphenethyl) side chain is a validated pharmacophore for carbonic anhydrase II engagement, as demonstrated by co-crystal structures of related inhibitors (e.g., PDB 6WQ7) [2]. This compound may serve as a starting point for CA II crystallographic or enzymatic studies, with the caveat that no Ki, IC50, or selectivity data exist for this specific compound. Procurement for CA II research must be accompanied by in-house inhibitory activity determination against a panel of CA isoforms (I, II, IX, XII) to establish baseline potency and selectivity. [2]

Negative Control or Counter-Screen for Src Kinase Inhibitor Programs

Published 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides demonstrate Src kinase inhibition (cell viability IC50 10–15 µM in cancer lines) [3]. The target compound replaces the 6-substituent and benzyloxy group with a sulfamoyl phenethyl carboxamide and 4-fluorobenzyloxy group, respectively—modifications that are predicted to abolish Src kinase affinity in favor of carbonic anhydrase targeting. This compound could therefore be employed as a selectivity control to confirm that observed phenotypic effects in Src inhibitor programs are indeed kinase-mediated rather than off-target carbonic anhydrase effects. [3]

Scaffold-Hopping Reference for Sulfamoyl Phenethyl Carboxamide Library Design

The patent family encompassing substituted phenyl sulfamoyl carboxamides (e.g., SI-1226127-T1) covers a broad range of heteroaryl cores [4]. The target compound's 4H-pyran-2-carboxamide core represents a specific scaffold embodiment distinct from the indole, pyrazole, and benzamide cores more commonly exemplified. Researchers engaged in scaffold-hopping campaigns to identify novel carbonic anhydrase or PPAR-modulating chemotypes may procure this compound as a pyran-based reference point for structure-activity relationship expansion. [4]

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.